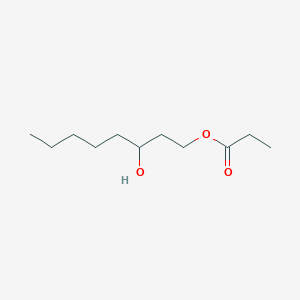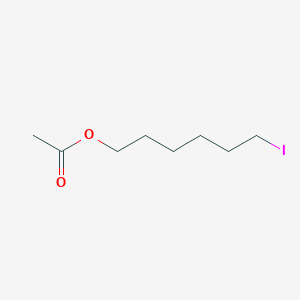![molecular formula C11H7N B13958552 1H-4,7-Methanocyclobuta[b]indole CAS No. 84146-11-2](/img/structure/B13958552.png)
1H-4,7-Methanocyclobuta[b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-4,7-Methanocyclobuta[b]indole is a unique heterocyclic compound that features a fused cyclobutane ring with an indole moiety. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The structural complexity and reactivity of this compound make it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-4,7-Methanocyclobuta[b]indole typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a cyclobutadiene derivative reacts with an indole precursor under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, at elevated temperatures to facilitate the formation of the fused ring system .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-4,7-Methanocyclobuta[b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Nitro and halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-4,7-Methanocyclobuta[b]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1H-4,7-Methanocyclobuta[b]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Indole: A simpler structure with a benzene ring fused to a pyrrole ring.
Cyclobuta[b]indole: Similar fused ring system but lacks the methano bridge.
Tetrahydrocarbazole: Contains a similar indole moiety but with additional hydrogenation.
Uniqueness: 1H-4,7-Methanocyclobuta[b]indole stands out due to its fused cyclobutane ring, which imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
84146-11-2 |
|---|---|
Molekularformel |
C11H7N |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
7-azatetracyclo[7.2.1.02,8.03,6]dodeca-1(11),2,5,7,9-pentaene |
InChI |
InChI=1S/C11H7N/c1-2-7-5-6(1)10-8-3-4-9(8)12-11(7)10/h1-2,4H,3,5H2 |
InChI-Schlüssel |
DYHYILYVYIMAPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C2C1=C3C4=CC=C(C4)C3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


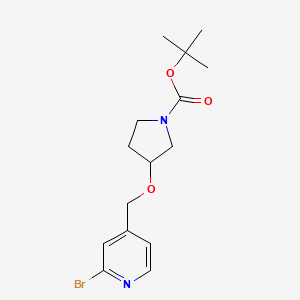
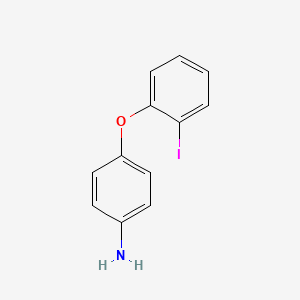

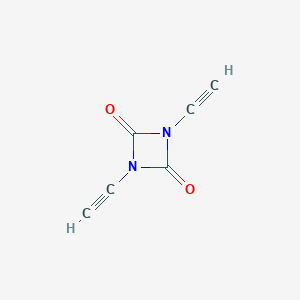
![2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13958509.png)
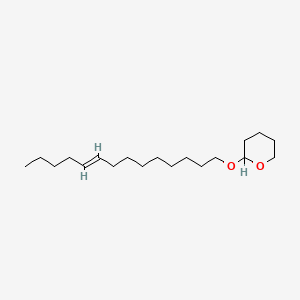
![3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)



![Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate](/img/structure/B13958541.png)
